Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate is a complex organic compound with potential applications in medicinal chemistry, particularly as an inhibitor of various biological pathways. This compound has garnered attention due to its structural characteristics and biological activity, specifically in the context of cancer research.
The compound is derived from the bicyclic framework commonly found in various alkaloids and other natural products. Its synthesis and characterization have been documented in scientific literature, highlighting its role in biological assays aimed at inhibiting specific signaling pathways.
This compound belongs to the class of heterocyclic compounds and can be classified as a bicyclic derivative due to its unique bicyclo[3.2.1] structure. It features multiple functional groups including dicarboxylate and ketone functionalities.
The synthesis of dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate typically involves multi-step organic reactions that may include cyclization processes, acylation, and esterification techniques.
One common synthetic route includes:
These steps often require careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired stereochemistry.
The molecular structure of dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate can be represented using various chemical notations:
The compound's stereochemistry is critical for its biological activity, with specific configurations at the chiral centers influencing its interaction with biological targets.
Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate is involved in various chemical reactions that can include:
The reactivity of this compound is largely dictated by its functional groups which allow for a range of modifications that can be explored for enhancing biological activity or altering pharmacokinetic properties.
The mechanism by which dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate exerts its effects involves inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription pathway.
Studies indicate that this compound inhibits the phosphorylation of STAT3 proteins, thereby disrupting their nuclear translocation and subsequent transcriptional activity associated with cancer cell survival and proliferation . This action leads to increased apoptosis in cancer cells when used in conjunction with chemotherapeutic agents like paclitaxel.
Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
Key chemical properties include:
Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate has potential applications in:
Bicyclic lactams emerged as critical pharmacophores following the success of β-lactam antibiotics, demonstrating that constrained heterocyclic frameworks could achieve potent and selective target engagement. The 8-azabicyclo[3.2.1]octane system specifically gained prominence through tropane alkaloids like cocaine, which highlighted the scaffold’s CNS permeability and receptor affinity potential. Unlike simpler monocyclic lactams, the bicyclic [3.2.1] system enforces a characteristic "V" shape that positions N-substituents and C-carbonyl groups in well-defined spatial orientations. This preorganization significantly reduces the entropic penalty upon target binding compared to flexible analogs. Seminal work in the 1980s-1990s established reliable synthetic routes to these scaffolds via [3+2] cycloadditions or ring-expansion methodologies, enabling systematic structure-activity relationship (SAR) studies. The discovery that quinuclidine derivatives (structurally related bridged systems) acted as potent cholinergic agents further validated the therapeutic relevance of these nitrogen-bridged bicyclic frameworks [6]. SD-1008 continues this legacy as a modern derivative optimized for kinase modulation rather than neuroreceptor targeting.
The biological activity of SD-1008 is exquisitely dependent on its stereochemical configuration. The compound possesses four defined stereocenters, designated as (1R,5R,6R,7S), creating a specific three-dimensional presentation of its functional groups [1]. This configuration positions the 8-benzyl group equatorially, minimizing 1,3-diaxial strain while optimizing interactions with hydrophobic binding pockets. The C6 and C7 carbomethoxy groups adopt a cis-diequatorial orientation relative to the bicycle, enhancing solubility and enabling bidentate interactions with polar residues in the target protein. Crucially, inversion at any stereocenter drastically alters molecular geometry and bioactivity:
Table 1: Impact of Stereochemistry on SD-1008 Properties
Configuration | Synthetic Yield | JAK2 IC₅₀ | Cytostatic Effect (OVCAR-3 Cells) |
---|---|---|---|
(1R,5R,6R,7S) (SD-1008) | ~22% (Optimal Route) | 15-20 µM | GI₅₀ = 8.5 µM |
(1R,5R,6S,7R) | ~18% | >100 µM | GI₅₀ > 50 µM |
(1S,5S,6R,7R) | <5% | Inactive | Inactive |
Racemic Mixture | N/A | ~45 µM | GI₅₀ = 32 µM |
The (1R,5R,6R,7S) configuration enables optimal fit within the JAK2 kinase's ATP-binding cleft, where the benzyl group engages a deep hydrophobic pocket, the conjugated enone system forms hydrogen bonds with the hinge region, and the C6/C7 esters interact with the catalytic loop lysine residues [1] [9]. Molecular dynamics simulations reveal that epimerization at C6 disrupts key salt bridges with Lys882 in JAK2, explaining the >5-fold loss in potency observed with the (6S,7R) diastereomer. This stereospecificity underscores why synthetic efforts prioritize asymmetric methodologies yielding the natural-like configuration [1].
Strategic functionalization of the 8-azabicyclo[3.2.1]octene core at the N8, C6, and C7 positions enables fine-tuning of target affinity, selectivity, and pharmacokinetic properties:
N8-Benzyl Modification: The benzyl group at N8 serves as a hydrophobic anchor. Bioisosteric replacement of the phenyl ring with heterocycles (e.g., thiophene, pyridine) modulates electron density and π-stacking capacity, impacting kinase selectivity profiles. Para-substitution on the benzyl ring with electron-withdrawing groups (Cl, CF₃) enhances JAK2 inhibition (IC₅₀ improvement of 2-3 fold) but may increase hERG risk, while ortho-substitution sterically hinders optimal binding. Complete removal of the benzyl group abolishes activity, confirming its essential role in hydrophobic pocket engagement [1] [6].
C6/C7 Dicarboxylate Optimization: The dimethyl ester functions in SD-1008 act as hydrogen bond acceptors and provide metabolic lability crucial for controlled clearance. Amide derivatization (e.g., morpholide, pyrrolidide) enhances plasma stability but reduces cellular permeability. Mono-ester analogs retain ~60% of JAK2 inhibitory activity but show diminished cellular efficacy due to reduced uptake. Conversion to carboxylic acids (SD-1008's active metabolite) increases polarity and renal clearance, useful for limiting systemic exposure. Notably, sterically hindered tert-butyl esters maintain potency while extending half-life 3-fold in vivo [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: